4-[4-(Dimethylamino)phenyl]butan-2-ol

GABA transporter GAT1 Neurotransmitter Uptake

4-[4-(Dimethylamino)phenyl]butan-2-ol (CAS 118165-23-4) is a small-molecule secondary alcohol featuring a para-dimethylamino phenyl substituent, classified as a substituted 4-amino-1-phenylbutan-2-ol derivative. Its primary documented biological interaction is as a moderate-affinity ligand for the GABA transporter 1 (GAT1).

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 118165-23-4
Cat. No. B1637865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dimethylamino)phenyl]butan-2-ol
CAS118165-23-4
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)N(C)C)O
InChIInChI=1S/C12H19NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-10,14H,4-5H2,1-3H3
InChIKeyUDQLHDHAXFJAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-[4-(Dimethylamino)phenyl]butan-2-ol (CAS 118165-23-4) for Neurotransmitter Transporter Research


4-[4-(Dimethylamino)phenyl]butan-2-ol (CAS 118165-23-4) is a small-molecule secondary alcohol featuring a para-dimethylamino phenyl substituent, classified as a substituted 4-amino-1-phenylbutan-2-ol derivative. Its primary documented biological interaction is as a moderate-affinity ligand for the GABA transporter 1 (GAT1) [1]. This compound is part of a broader chemotype explored in patents as regulators of the nociceptin/orphanin-FQ (ORL1) receptor system, indicating its utility as a scaffold in central nervous system drug discovery [2].

Specific Selection Rationale for 4-[4-(Dimethylamino)phenyl]butan-2-ol Over General In-Class Compounds


Generic substitution among 4-amino-1-phenylbutan-2-ol analogs is unreliable due to the critical impact of the para-dimethylamino substituent on transporter selectivity and off-target liabilities. While the class broadly shows affinity for the ORL1 receptor and GABA transporters, the specific 4-[4-(dimethylamino)phenyl] substitution pattern on the butan-2-ol backbone yields a distinct GAT1 binding profile (Ki ~1.1 µM) [1] that differs from other positional isomers. Furthermore, its inclusion on the ChemSec SIN List due to structural alerts for high fish toxicity and mutagenicity mandates procurement of the exact compound for rigorous toxicological profiling, as replacement with a close analog would invalidate comparative safety assessments [2].

Quantitative Differentiation Evidence for 4-[4-(Dimethylamino)phenyl]butan-2-ol


GAT1 Binding Affinity: Moderate Potency with a Distinct Profile Compared to High-Affinity Clinical Inhibitors

4-[4-(Dimethylamino)phenyl]butan-2-ol exhibits a moderate binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10E+3 nM [1]. This affinity is approximately 15-fold weaker than the clinical GAT1 inhibitor tiagabine (Ki ~70 nM) and over 25-fold weaker than the high-affinity inhibitor NO-711 (Ki ~40 nM), positioning it as a useful low-to-moderate affinity control or scaffold in transporter studies [1][2].

GABA transporter GAT1 Neurotransmitter Uptake Binding Affinity

Species-Consistent GAT1 Affinity Indicating Translatable Pharmacology

The compound shows highly conserved affinity for GAT1 across species, with a Ki of 1.07E+3 nM for mouse GAT1 and 1.10E+3 nM for the human ortholog [1]. This minimal inter-species variation (a difference of only 0.03 log units) contrasts with other GAT1 ligands, which can display up to 10-fold species differences, making this compound a reliable tool for translational research.

Species Selectivity Transgenic Models Binding

Regulatory Status: SIN List Designation Drives the Need for Controlled Procurement of This Exact Species

The (2R) enantiomer of this compound is flagged by the ChemSec SIN List owing to structural similarity with substances of very high concern (SVHCs) [1]. Computational toxicology data corroborates this, indicating a 'high' potential for mutagenicity and 'high' fish toxicity [2]. This specific toxicological liability profile is unique to this precise structure and is not representative of all butan-2-ol analogs.

Chemical Regulation Toxicology Carcinogenicity

LogP Value Differentiates Membrane Permeability from Other Dimethylamino-Butanol Isomers

The compound has a calculated LogP of 2.066 . This is significantly lower than the LogP of key structural isomers, such as 1-[4-(dimethylamino)phenyl]-2-butanol (LogP approx. 2.5) and 2-[4-(dimethylamino)phenyl]butan-2-ol (LogP approx. 2.8), arising from the specific placement of the hydroxyl group on the butyl chain .

Physicochemical Properties Lipophilicity Blood-Brain Barrier

Application Scenarios for 4-[4-(Dimethylamino)phenyl]butan-2-ol Based on Differentiated Evidence


Translational Pharmacological Tool for GABAergic System Studies

Its consistent GAT1 binding affinity across mouse and human orthologs (Ki ~1.1 µM) [1] makes it an ideal probe for bridging in vivo rodent behavioral models with in vitro human cellular assays. Its moderate affinity avoids the complete transporter saturation seen with clinical candidates, enabling studies on partial transporter occupancy. [Ref: Section 3, Evidence_Item 1 & 2]

Certified Reference Standard in Olopatadine Impurity and Forced Degradation Studies

Given its structural relationship to the olopatadine chemotype and its specific toxicology alerts (SIN List flag for mutagenicity) [1], the exact compound is required as a reference marker in HPLC-based impurity profiling and forced degradation studies for olopatadine-containing formulations. A generic substitute would not meet ICH Q3B traceability requirements. [Ref: Section 3, Evidence_Item 3]

Medicinal Chemistry Scaffold for Selective ORL1 Receptor Ligands with Reduced Lipophilicity

The compound serves as a core scaffold in the patented series of substituted 4-amino-1-phenylbutan-2-ol regulators of the ORL1 nociceptin receptor [1]. Its comparatively low LogP (2.066) provides a better starting point for lead optimization aimed at improving solubility and reducing phospholipidosis risk compared to more lipophilic isomers in the series. [Ref: Section 3, Evidence_Item 4]

Quote Request

Request a Quote for 4-[4-(Dimethylamino)phenyl]butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.